4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

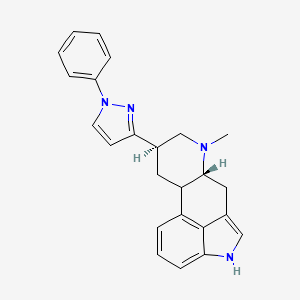

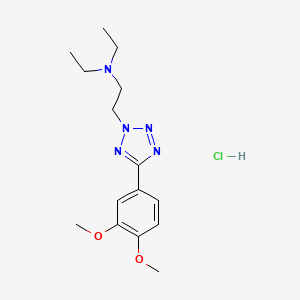

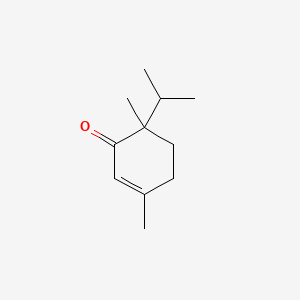

4-Chinolincarbonsäure, 2-((4-Methylphenyl)amino)-, 2-(4-Morpholinacetylacetyl)hydrazid ist eine chemische Verbindung mit der Summenformel C23H25N5O3 und einem Molekulargewicht von 419,483 . Diese Verbindung ist bekannt für ihre komplexe Struktur, die einen Chinolinring, eine Carbonsäuregruppe, eine Methylphenylaminogruppe und eine Morpholinacetylacetylhydrazidgruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chinolincarbonsäure, 2-((4-Methylphenyl)amino)-, 2-(4-Morpholinacetylacetyl)hydrazid umfasst typischerweise mehrere Schritte, darunter die Bildung des Chinolinrings, die Einführung der Carbonsäuregruppe und die Anlagerung der Methylphenylamino- und Morpholinacetylacetylhydrazidgruppen. Spezifische Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, sind entscheidend für die erfolgreiche Synthese dieser Verbindung.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließreaktoren und automatisierte Synthese-Systeme können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Chinolincarbonsäure, 2-((4-Methylphenyl)amino)-, 2-(4-Morpholinacetylacetyl)hydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate mit unterschiedlichen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Chinolinderivate führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie die Wahl des Lösungsmittels, die Temperatur und der pH-Wert spielen eine bedeutende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen Chinolin-N-Oxide liefern, während Reduktionsreaktionen Dihydrochinolinderivate produzieren können.

Wissenschaftliche Forschungsanwendungen

4-Chinolincarbonsäure, 2-((4-Methylphenyl)amino)-, 2-(4-Morpholinacetylacetyl)hydrazid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie antimikrobielle, antivirale und Antikrebswirkungen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter die Entwicklung von Medikamenten und die pharmazeutische Chemie.

Industrie: Sie wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-Chinolincarbonsäure, 2-((4-Methylphenyl)amino)-, 2-(4-Morpholinacetylacetyl)hydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions

4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Quinolinecarboxylic acid, 2-((4-methylphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die 4-Chinolincarbonsäure, 2-((4-Methylphenyl)amino)-, 2-(4-Morpholinacetylacetyl)hydrazid ähneln, gehören andere Chinolinderivate mit verschiedenen funktionellen Gruppen, wie zum Beispiel:

- 4-Chinolincarbonsäure-Derivate mit verschiedenen Aminogruppen.

- Chinolincarbonsäuren mit verschiedenen Substituenten am Chinolinring.

- Morpholinacetylacetylhydrazide mit verschiedenen aromatischen Gruppen.

Einzigartigkeit

Die Einzigartigkeit von 4-Chinolincarbonsäure, 2-((4-Methylphenyl)amino)-, 2-(4-Morpholinacetylacetyl)hydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

CAS-Nummer |

134721-81-6 |

|---|---|

Molekularformel |

C23H25N5O3 |

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

2-(4-methylanilino)-N'-(2-morpholin-4-ylacetyl)quinoline-4-carbohydrazide |

InChI |

InChI=1S/C23H25N5O3/c1-16-6-8-17(9-7-16)24-21-14-19(18-4-2-3-5-20(18)25-21)23(30)27-26-22(29)15-28-10-12-31-13-11-28/h2-9,14H,10-13,15H2,1H3,(H,24,25)(H,26,29)(H,27,30) |

InChI-Schlüssel |

KQPLCJVECTXZSF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CN4CCOCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)

![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)

![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)